molecular formula C15H26N2O2 B5395305 1-{4-[(2-Ethylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone

1-{4-[(2-Ethylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone

Cat. No.: B5395305
M. Wt: 266.38 g/mol
InChI Key: BSBJZDOUQIVSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2-Ethylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their biological activities. This compound is characterized by the presence of two piperidine rings connected through a carbonyl group and an ethanone moiety.

Preparation Methods

The synthesis of 1-{4-[(2-Ethylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-ethylpiperidine and piperidine-4-carboxylic acid.

    Formation of Intermediate: The 2-ethylpiperidine is reacted with piperidine-4-carboxylic acid to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Chemical Reactions Analysis

1-{4-[(2-Ethylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{4-[(2-Ethylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[(2-Ethylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{4-[(2-Ethylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone can be compared with other similar piperidine derivatives, such as:

    1-(Piperidin-1-yl)ethanone: This compound has a similar structure but lacks the ethyl group on the piperidine ring.

    2-(1-Ethylpiperidin-4-yl)ethanamine: This compound has an ethyl group on the piperidine ring but differs in the functional groups attached to the piperidine ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-(2-ethylpiperidine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-3-14-6-4-5-9-17(14)15(19)13-7-10-16(11-8-13)12(2)18/h13-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBJZDOUQIVSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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